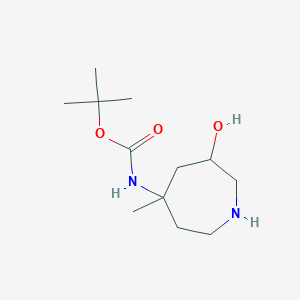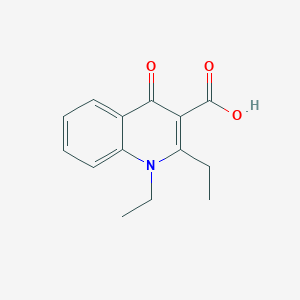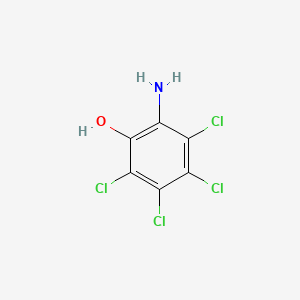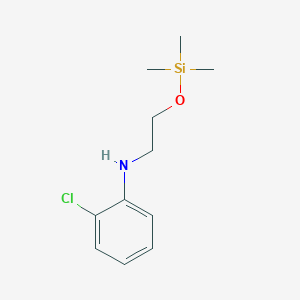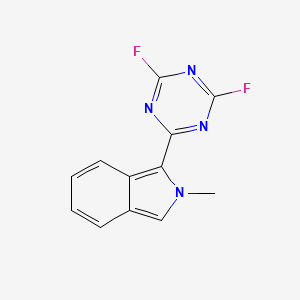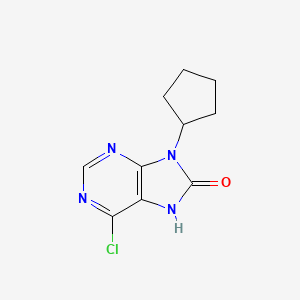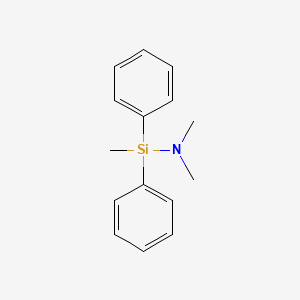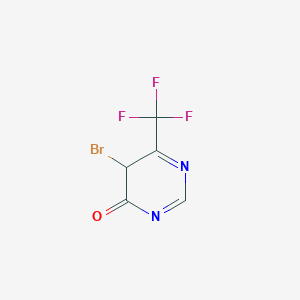
2-(4-Fluorophenyl)-1-methoxyindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-methoxyindolizine is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring. The presence of a fluorophenyl group and a methoxy group in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-methoxyindolizine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-methoxyacetophenone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluoroaniline and 2-methoxyacetophenone.
Cyclization: The intermediate compound undergoes cyclization to form the indolizine ring structure. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-methoxyindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-methoxyindolizine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-methoxyindolizine involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups play a crucial role in binding to these targets, potentially affecting various biological pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1H-indole: Similar structure but lacks the methoxy group.
2-(4-Methoxyphenyl)-1H-indole: Similar structure but lacks the fluorine atom.
1-Methoxyindolizine: Lacks the fluorophenyl group.
Uniqueness
2-(4-Fluorophenyl)-1-methoxyindolizine is unique due to the presence of both fluorophenyl and methoxy groups, which can significantly influence its chemical and biological properties. This combination of functional groups may enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88274-04-8 |
|---|---|
Molecular Formula |
C15H12FNO |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-methoxyindolizine |
InChI |
InChI=1S/C15H12FNO/c1-18-15-13(11-5-7-12(16)8-6-11)10-17-9-3-2-4-14(15)17/h2-10H,1H3 |
InChI Key |
KBTOPYXORZMMTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CN2C=C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
